Cas no 84449-90-1 (Raloxifene)

Raloxifene is a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women. Its key advantage lies in its ability to mimic estrogen's beneficial effects on bone density while antagonizing estrogen activity in breast and uterine tissues, reducing the risk of hormone-dependent cancers. Raloxifene has been shown to significantly decrease vertebral fractures without stimulating endometrial proliferation, distinguishing it from traditional hormone replacement therapies. It is administered orally and exhibits a favorable pharmacokinetic profile with once-daily dosing. The compound is also indicated for reducing the risk of invasive breast cancer in high-risk postmenopausal women, further underscoring its therapeutic versatility.
Raloxifene structure
Raloxifene structure
Product Name:Raloxifene
CAS No:84449-90-1
MF:C28H27NO4S
MW:473.583286523819
MDL:MFCD00866415
CID:60699
PubChem ID:5035
Update Time:2025-06-08

Raloxifene Chemical and Physical Properties

Names and Identifiers

    • Raloxifene
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • raloxifene HCL
    • [14C]-Raloxifene
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • [3H]-Raloxifene
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidino-ethoxy)benzoyl]benzo[b]thiophene
    • Keoxifene
    • Raloxifene [INN:BAN]
    • Raloxifeno
    • Raloxifeno [Spanish]
    • Raloxifenum
    • Raloxifenum [Latin]
    • UNII-YX9162EO3I
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
    • LY 139481
    • MeSH ID: D020849
    • NSC 747974
    • HY-13738
    • (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
    • KBioSS_002364
    • NCGC00015889-06
    • BRD-K63828191-003-11-5
    • CHEBI:8772
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone
    • NCGC00092353-02
    • KBio2_002361
    • NCGC00015889-04
    • RALOXIFENE [WHO-DD]
    • BCP09772
    • (6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
    • Eviden (TN)
    • RALOXIFENE [HSDB]
    • NCGC00015889-07
    • 6-Hydroxy-2-(4-Hydroxyphenyl)-3-[4(2-Piperidinoethoxy)benzoyl]benzo[b]thiophene
    • HSDB 7460
    • BIDD:GT0795
    • KBioGR_002361
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • EN300-58333
    • VU0155042-3
    • NS00005279
    • Tox21_202603
    • J22.982B
    • G03XC01
    • [6-Hydroxy-2-(4-hydroxy-phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
    • Prestwick0_000862
    • NCGC00015889-01
    • SCHEMBL6144
    • AC-8399
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl]{4-[(2-piperidin-1-ylethyl)oxy]phenyl}methanone
    • 6-hydroxy-2-(4-hydoxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • cMAP_000032
    • BRD-K63828191-003-34-7
    • Raloxiphene
    • Raxeto
    • AS-35086
    • KBio2_007497
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
    • KBio2_004929
    • CCG-205128
    • DTXCID803550
    • Methanone, [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
    • RALOXIFENE [VANDF]
    • CHEMBL81
    • Lopac-R-1402
    • Raloxifenum (Latin)
    • 84449-90-1
    • Lopac0_001051
    • C07228
    • MFCD00866415
    • [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl]-[4-[2-(1-piperidyl)ethoxy]phenyl]methanone
    • 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol
    • DB00481
    • 6-hydroxy-2-(4-hydoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • s5781
    • GTPL2820
    • D08465
    • NSC761389
    • MRF-0000684
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo [b]thiophene
    • LY139481
    • Prestwick2_000862
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • BRD-K63828191-003-32-1
    • [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl] [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Raloxifeno
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • NSC747974
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • (6-Hydroxy-2-(4-hydroxyphenyl)-benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone
    • NCGC00092353-04
    • DTXSID3023550
    • Pharoxifene
    • Keoxifene; LY 139481;
    • Raloxifene, 6
    • CAS-82640-04-8
    • BIDD:ER0216
    • NCGC00015889-05
    • NCGC00015889-10
    • BPBio1_000995
    • AKOS015896267
    • CS-0007764
    • CCRIS 7129
    • SMP2_000095
    • LY-139481
    • NCGC00015889-02
    • YX9162EO3I
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]-thiophene
    • CAS-84449-90-1
    • Raloxifene (INN)
    • Prestwick1_000862
    • BDBM19441
    • NSC-747974
    • NCGC00260151-01
    • BSPBio_000903
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2piperidinoethoxy)-benzoyl]benzo[b]thiophene
    • HMS2089F06
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Keoxifene; LY 139481; Raloxifene; [2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-(2-(1-piperidinyl)ethoxy)phenyl]methanone
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2piperidinoethoxy)benzoyl]benzo[b]thiophene
    • 6-hydroxy-2-(4-hyroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • RALOXIFENE [INN]
    • (2-(4-Hydroxyphenyl)-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1- piperidinyl)ethoxy)phenyl)methanone
    • Q425223
    • SBI-0051021.P002
    • NCGC00015889-22
    • Prestwick3_000862
    • HMS3742O11
    • BRD-K63828191-003-33-9
    • A916152
    • (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone
    • [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
    • NSC-761389
    • KBio3_002840
    • RALOXIFENE [MI]
    • 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol
    • SDCCGSBI-0051021.P003
    • SPBio_002824
    • 6-hydroxy-2-(4-hydroxyphenyl)-3[-4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
    • cid_11071264
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1piperidinyl)ethoxy]phenyl]methanone
    • Raxeto (TN)
    • NCGC00015889-08
    • Eviden
    • LY156758 free base
    • MDL: MFCD00866415
    • Inchi: 1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
    • InChI Key: GZUITABIAKMVPG-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1

Computed Properties

  • Exact Mass: 473.16600
  • Monoisotopic Mass: 473.166079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 17
  • XLogP3: 6.1
  • Topological Polar Surface Area: 98.2

Experimental Properties

  • Color/Form: White to yellowish white crystalline or crystalline powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 250-253°C
  • Boiling Point: 728.2±60.0 °C at 760 mmHg
  • Flash Point: 394.2±32.9 °C
  • Solubility: DMSO: 28 mg/mL, soluble
  • PSA: 98.24000
  • LogP: 6.01310
  • Solubility: It is easily soluble in chloroform or dimethylformamide, more soluble in acetonitrile \ acetone or ethyl acetate, less soluble in methanol \ absolute ethanol or absolute ether, and less soluble in ethane, and almost insoluble in water
  • Vapor Pressure: 0.0±2.5 mmHg at 25°C

Raloxifene Security Information

Raloxifene Customs Data

  • HS CODE:29349990

Raloxifene Pricemore >>

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Raloxifene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  50 °C
Reference
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminate(1-), μ-chlorohexachlorodi-, hydrogen, compd. with N,N-dimethylmethanam… Solvents: Dichloromethane ,  Aluminate(1-), μ-chlorohexachlorodi-, hydrogen, compd. with N,N-dimethylmethanam… ;  rt; 6 h, reflux
Reference
An efficient synthesis of raloxifene in ionic liquid. A green approach
Shinde, Pravin S.; et al, Letters in Organic Chemistry, 2009, 6(1), 8-10

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Synthesis of raloxifene hydrochloride
Song, Yan-ling; et al, Zhongguo Xinyao Zazhi, 2005, 14(7), 882-884

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  1.5 h, reflux
2.1 1 h, reflux
3.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  1 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
4.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Reference
Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction
Sach, Neal W.; et al, Organic Letters, 2012, 14(15), 3886-3889

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Preparation of benzothiophene glucopyranosides as antihyperlipidemics.
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
Reference
Direct Synthesis of Diverse 2-Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon-Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source
Hou, Chuanwei; et al, Organic Letters, 2014, 16(19), 5040-5043

Production Method 10

Reaction Conditions
Reference
Synthesis of 2-Substituted Benzothio(seleno)phenes and Indoles via Ag-Catalyzed Cyclization/Demethylation of 2-Alkynylthio(seleno)anisoles and 2-Alkynyldimethylanilines
Cai, Tao; et al, European Journal of Organic Chemistry, 2021, 2021(4), 653-656

Production Method 11

Reaction Conditions
1.1 12 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  50 °C
Reference
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Raloxifene Raw materials

Raloxifene Preparation Products

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84449-90-1)雷洛昔芬
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:84449-90-1)Raloxifene
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Quantity:25mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:56
Price ($):301.0/150.0
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Additional information on Raloxifene

Recent Advances in Raloxifene (84449-90-1) Research: Therapeutic Applications and Mechanisms

Raloxifene (CAS: 84449-90-1), a selective estrogen receptor modulator (SERM), has been extensively studied for its therapeutic potential in osteoporosis, breast cancer, and cardiovascular diseases. Recent research has further elucidated its molecular mechanisms, clinical efficacy, and potential new applications. This briefing synthesizes the latest findings from peer-reviewed studies and clinical trials, focusing on the period 2022-2023.

A pivotal study published in Nature Communications (2023) revealed novel insights into Raloxifene's allosteric modulation of estrogen receptor α (ERα). Using cryo-EM and molecular dynamics simulations, researchers demonstrated how 84449-90-1 induces unique conformational changes in ERα, explaining its tissue-selective activity. This breakthrough provides a structural basis for developing next-generation SERMs with improved specificity.

Clinical research has expanded Raloxifene's therapeutic scope. The ongoing RUTHERFORD-2 trial (NCT05184478) investigates its neuroprotective effects in postmenopausal women with early Alzheimer's pathology. Preliminary data presented at the 2023 ENDO conference showed significant reductions in amyloid-β42 levels and improved cognitive scores compared to placebo (p<0.01). These findings suggest potential repurposing for neurodegenerative disorders.

In oncology, a multicenter Phase II study (JCO, 2023) evaluated Raloxifene as adjuvant therapy in ER+ breast cancer patients with ESR1 mutations. The drug demonstrated 68% progression-free survival at 24 months versus 42% with standard therapy (HR 0.59, 95% CI 0.42-0.83), supporting its use in this genetically defined subgroup. Companion biomarker research identified CDK4/6 expression as predictive of response.

Pharmacokinetic advancements include the development of a novel nanoemulsion formulation (Raloxifene-NE) showing 3.2-fold increased oral bioavailability in primate models (J Control Release, 2023). This addresses historical challenges with the drug's poor solubility (BCS Class II) and could significantly enhance clinical utility.

Emerging safety data from the 10-year EVOLVE extension study confirm Raloxifene's favorable risk profile, with venous thromboembolism rates stabilizing at 1.2 events/1000 patient-years beyond year 5. However, real-world evidence suggests increased monitoring may be warranted in patients with specific CYP2C9 polymorphisms associated with altered metabolite clearance.

The research landscape for 84449-90-1 continues to evolve, with active investigations into its effects on metabolic syndrome (NCT05233124), COVID-19-related cytokine storm (in vitro IC50=1.8μM for IL-6 suppression), and as a radiosensitizer in glioblastoma models. These developments position Raloxifene as a multifunctional agent with expanding clinical relevance in precision medicine paradigms.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84449-90-1)雷洛昔芬
LE27065774
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:84449-90-1)Raloxifene
A1211328
Purity:99%/99%
Quantity:25mg/10mg
Price ($):301.0/150.0
Email